molecular formula C13H24O4 B108112 Diethyl 2-isopropyl-2-propylmalonate CAS No. 62391-98-4

Diethyl 2-isopropyl-2-propylmalonate

Cat. No. B108112
Key on ui cas rn: 62391-98-4
M. Wt: 244.33 g/mol
InChI Key: OFOXHBRNNXYCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042710

Procedure details

A solution of diethylisopropylmalonate (10.1g) in 15 ml of a 25% solution of HMPT (hexamethylphosphorus triamide) in toluene was added dropwise over 15 minutes to a suspension of sodium hydride (70 mM) in 25% HMPT/toluene (15 ml) at 50°-70° C. N-propyl iodide (17.0g) was then added over 30 minutes at 70°-100° C. and the mixture stirred at 120°-130° C. for 11/2 hours. After cooling, methylated spirits (10 ml) was added and the mixture poured onto a mixture of ice/hydrochloric acid. The product was extracted with ether, the ethereal extracts washed with sodium bicarbonate (X2), then water and dried over anhydrous magnesium sulphate. Removal of the solvent gave diethyl 2-isopropyl-2-propylmalonate as a yellow liquid b.p. 92°-94°/1 mm Hg. 87% yield.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HMPT toluene
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methylated spirits
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH:5]([CH:11]([CH3:13])[CH3:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].CN(P(N(C)C)N(C)C)C.[H-].[Na+].[CH3:27][CH2:28][CH2:29]I>C1(C)C=CC=CC=1.CN(P(N(C)C)N(C)C)C.C1(C)C=CC=CC=1>[CH:11]([C:5]([CH2:27][CH2:28][CH3:29])([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:4]([O:3][CH2:1][CH3:2])=[O:14])([CH3:12])[CH3:13] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
HMPT toluene
Quantity
15 mL
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C.C1(=CC=CC=C1)C
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
CCCI
Step Three
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
methylated spirits
Quantity
10 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred at 120°-130° C. for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
the ethereal extracts washed with sodium bicarbonate (X2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water and dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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